molecular formula C14H16ClN3O2 B8371695 1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-chloro-n-[(tetrahydro-2h-pyran-4-yl)methyl]-

1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-chloro-n-[(tetrahydro-2h-pyran-4-yl)methyl]-

Cat. No. B8371695
M. Wt: 293.75 g/mol
InChI Key: UUKZHVDKTAQDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-chloro-n-[(tetrahydro-2h-pyran-4-yl)methyl]- is a useful research compound. Its molecular formula is C14H16ClN3O2 and its molecular weight is 293.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-chloro-n-[(tetrahydro-2h-pyran-4-yl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-chloro-n-[(tetrahydro-2h-pyran-4-yl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide

InChI

InChI=1S/C14H16ClN3O2/c15-13-12-10(1-4-16-12)11(8-17-13)14(19)18-7-9-2-5-20-6-3-9/h1,4,8-9,16H,2-3,5-7H2,(H,18,19)

InChI Key

UUKZHVDKTAQDBY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(C3=C2C=CN3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (110 mg) in dimethylformamide (4 ml) was added 4-ethylmorpholine (187 μl), tetrahydro-pyran-4-ylmethylamine (97 mg), 1-hydroxybenzotriazole hydrate (118 mg) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (129 mg) and the solution stirred at room temperature overnight. The dimethylformamide was evaporated and the residue dissolved in ethyl acetate (10 ml). The organic layer was then washed with 5% sodium hydrogen carbonate solution (4 ml) and brine (4 ml). The organic layer was dried (MgSO4) and evaporated to give a pale orange solid. The solid was triturated with diethyl ether and then filtered off, sucked dry then dried at 40° C. under vacuum to afford the title compound (93 mg).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
187 μL
Type
reactant
Reaction Step One
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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